molecular formula C26H43NO5 B018196 Glycoursodeoxycholic acid CAS No. 64480-66-6

Glycoursodeoxycholic acid

Cat. No.: B018196
CAS No.: 64480-66-6
M. Wt: 449.6 g/mol
InChI Key: GHCZAUBVMUEKKP-XROMFQGDSA-N
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Mechanism of Action

Target of Action

Glycoursodeoxycholic acid (GUDCA) primarily targets the G-protein-coupled bile acid receptor, GPBAR1 (TGR5) . This receptor plays a crucial role in the regulation of bile acid metabolism and energy homeostasis . GUDCA also interacts with scavenger receptor A1 in macrophages, reducing the uptake of oxidized low-density lipoprotein and inhibiting foam cell formation .

Mode of Action

GUDCA’s interaction with its targets leads to several changes. It downregulates the expression of scavenger receptor A1, reducing the uptake of oxidized low-density lipoprotein and inhibiting the formation of foam cells . In addition, GUDCA activates the adipose G-protein-coupled bile acid receptor, GPBAR1 (TGR5), leading to the upregulation of the uncoupling protein UCP-1 .

Biochemical Pathways

GUDCA affects several biochemical pathways. It alters bile acid metabolism, leading to a higher level of taurolithocholic acid (TLCA) and an increase in the abundance of Bacteroides vulgatus . These changes result in the activation of the adipose G-protein-coupled bile acid receptor, GPBAR1 (TGR5), and the upregulation of the uncoupling protein UCP-1 . This results in an elevation of white adipose tissue thermogenesis .

Pharmacokinetics

It is known that gudca is a secondary bile acid produced by the action of enzymes existing in the microbial flora of the colonic environment

Result of Action

The action of GUDCA leads to several molecular and cellular effects. It improves cholesterol homeostasis and protects against atherosclerosis progression, as evidenced by reduced plaque area along with lipid deposition . It also ameliorates local chronic inflammation and elevates plaque stability . Furthermore, GUDCA has been found to attenuate diabetes by regulating bile acids level and altering gut microbiota and glycolipid metabolism .

Action Environment

The action of GUDCA is influenced by environmental factors, particularly the gut microbiota. GUDCA positively regulates gut microbiota by altering bile acid metabolism . Changes in bacterial genera (Alloprevotella, Parabacteroides, Turicibacter, and Alistipes) modulated by GUDCA have been correlated with the plaque area in mice aortas . This suggests that the gut microbiota plays a significant role in the efficacy and stability of GUDCA’s action.

Safety and Hazards

GUDCA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

GUDCA has shown therapeutic efficacy in neurodegenerative models and diseases . It has been associated with the improvement of metabolic disorders . Recent studies suggest that supplementation of GUDCA could be an option for the treatment of diet-induced metabolic disorders, including insulin resistance and hepatic steatosis, with inhibiting ER stress .

Biochemical Analysis

Biochemical Properties

Glycoursodeoxycholic acid has been found to interact with various biomolecules. For instance, it has been shown to downregulate scavenger receptor A1 mRNA expression, reducing oxidized low-density lipoprotein uptake, and inhibiting macrophage foam cell formation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition, ameliorated local chronic inflammation, and elevated plaque stability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to downregulate scavenger receptor A1 mRNA expression, reducing oxidized low-density lipoprotein uptake, and inhibiting macrophage foam cell formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression over a period of 18 weeks .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, it has been found to improve cholesterol homeostasis and protect against atherosclerosis progression in apolipoprotein E– deficient mice when administered once daily .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to positively regulate gut microbiota by altering bile acid metabolism .

Chemical Reactions Analysis

Types of Reactions

Glycoursodeoxycholic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized bile acids .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZAUBVMUEKKP-XROMFQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862344
Record name Glycoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00135 mg/mL
Record name Glycoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64480-66-6
Record name Glycoursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64480-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycoursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URSODEOXYCHOLYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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